![molecular formula C14H14F3NO3 B2799066 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid CAS No. 856215-36-6](/img/structure/B2799066.png)
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid
Übersicht
Beschreibung
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H16O2N1F3. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzoyl moiety and a piperidine ring.
Vorbereitungsmethoden
The synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)benzoic acid with piperidine under specific conditions. The reaction may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in a solvent like N,N-dimethylformamide (DMF) to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Recent studies have indicated that compounds similar to 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carboxylic acid exhibit potential as anticancer agents. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical factors in drug design. For instance, modifications of piperidine derivatives have shown efficacy against various cancer cell lines, suggesting that this compound could be further explored for its antitumor activity.
Neurological Disorders
The piperidine moiety is often associated with neuroactive properties. Research has indicated that derivatives of piperidine can act on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The structure of this compound may provide a scaffold for developing selective modulators of neurotransmitter receptors.
Polymer Chemistry
The incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties, including thermal stability and hydrophobicity. This compound can serve as a building block for synthesizing fluorinated polymers, which are valuable in applications requiring chemical resistance and durability.
Coatings and Adhesives
Due to its unique chemical properties, this compound can be utilized in formulating advanced coatings and adhesives. The presence of the trifluoromethyl group enhances the adhesion properties and resistance to solvents, making it suitable for industrial applications.
Chromatographic Applications
The compound's distinct chemical structure allows it to be used as a standard or reference material in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its purity and stability make it an ideal candidate for method development in analytical laboratories.
Case Studies
Wirkmechanismus
The mechanism of action of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but lacks the piperidine ring.
1-[4-(Trifluoromethoxy)benzyl]-4-piperidinamine hydrochloride: This compound has a similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Biologische Aktivität
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid (CAS: 856215-36-6) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14F3NO3
- Molecular Weight : 301.27 g/mol
- IUPAC Name : 1-(4-(trifluoromethyl)benzoyl)piperidine-4-carboxylic acid
- CAS Number : 856215-36-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects.
Antiproliferative Effects
Recent studies have indicated that derivatives of benzoylpiperidine, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. For instance, the compound showed IC50 values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells .
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 19.9 |
MCF-7 | 75.3 |
COV318 | 31.5 |
OVCAR-3 | 43.9 |
Inhibition of MAGL
The compound acts as a reversible inhibitor of MAGL, with competitive inhibition characteristics. In vitro studies demonstrated that it can effectively inhibit MAGL activity, leading to enhanced endocannabinoid signaling . The binding mode analysis revealed that the trifluoromethyl group enhances the lipophilicity and binding affinity within the active site of MAGL.
Case Studies
- Study on Cancer Cell Lines : A detailed study evaluated the antiproliferative effects of several benzoylpiperidine derivatives, including this compound. The results highlighted its selective action against cancer cells over non-cancerous human mesenchymal stem cells (hMSC), indicating potential therapeutic applications in oncology .
- Structure-Based Drug Design : In another research effort, structure-based drug design strategies were employed to optimize the interactions of piperidine derivatives with MAGL. The findings suggested that modifications to the benzoyl moiety could significantly enhance inhibitory potency, leading to compounds with IC50 values in the low nanomolar range .
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)benzoyl]piperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c15-14(16,17)11-3-1-9(2-4-11)12(19)18-7-5-10(6-8-18)13(20)21/h1-4,10H,5-8H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFBUWDESLAMET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856215-36-6 | |
Record name | 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.